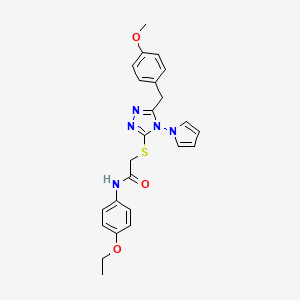

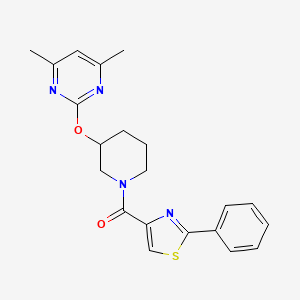

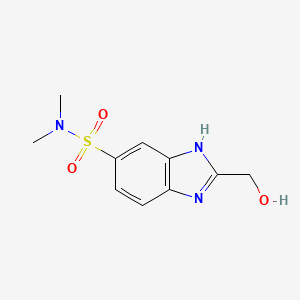

N-(4-ethoxyphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound , N-(4-ethoxyphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, is a structurally complex molecule that appears to be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves the formation of acetamide derivatives with various substitutions that can affect their biological activity. For instance, the first paper discusses the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substituents at the carbon adjacent to the amide nitrogen and their evaluation as opioid kappa agonists . Although the compound of interest is not an opioid agonist, the synthetic approach may share similarities, such as the introduction of aryl groups and the formation of the acetamide linkage.

Molecular Structure Analysis

The molecular structure of the compound likely includes an acetamide moiety linked to a triazole ring substituted with a pyrrol group, as well as aryl groups with methoxy and ethoxy substituents. These structural features can be crucial for the compound's interaction with biological targets. The presence of the triazole and pyrrol rings suggests potential for interaction with enzymes or receptors through hydrogen bonding or pi-pi stacking interactions.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. The acetamide group could be involved in hydrolysis reactions, while the aryl ethers (methoxy and ethoxy groups) are generally stable under physiological conditions. The triazole ring could participate in nucleophilic substitution reactions, depending on the surrounding chemical environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of aryl groups and heterocycles suggests it would likely have a relatively high molecular weight and may exhibit moderate to low solubility in water. The compound's lipophilicity, influenced by the methoxy and ethoxy groups, could affect its ability to cross cell membranes, which is important for its potential as a drug candidate.

Relevant Case Studies

While the provided papers do not include case studies on the exact compound, they do offer insights into the biological evaluation of structurally related compounds. For example, the first paper reports on the analgesic effects of kappa-opioid agonists in a mouse model . The second paper discusses the cytotoxicity of acetamide derivatives on various human cancer cell lines . These studies highlight the importance of structure-activity relationships in the development of compounds with potential therapeutic applications.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Potential

Chemical Synthesis Techniques

Research on compounds similar to "N-(4-ethoxyphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide" often involves complex synthesis processes. For instance, a study demonstrated the practical synthesis of key intermediates for β-lactam antibiotics, showcasing techniques that might be applicable to synthesizing complex molecules like the one (Cainelli et al., 1998).

Pharmacological Activities

Compounds with structural similarities to the one mentioned have been explored for various pharmacological activities. For example, novel compounds derived from visnaginone and khellinone were evaluated for their anti-inflammatory and analgesic properties, indicating the potential medical applications of such chemicals (Abu‐Hashem et al., 2020).

Anticancer Evaluation

Another aspect of research focuses on the synthesis and evaluation of derivatives for anticancer activities. A study on 4-amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives highlighted the process of synthesizing compounds and evaluating their anticancer potential, underscoring the importance of such research in developing new therapeutic agents (Bekircan et al., 2008).

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3S/c1-3-32-21-12-8-19(9-13-21)25-23(30)17-33-24-27-26-22(29(24)28-14-4-5-15-28)16-18-6-10-20(31-2)11-7-18/h4-15H,3,16-17H2,1-2H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAXZGVGKXLDTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-4,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2525944.png)

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2525945.png)

![(7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2525949.png)

![2-[(4-Methoxy-3-methylphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2525955.png)

![N-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2525959.png)

![3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione hydrochloride](/img/structure/B2525965.png)